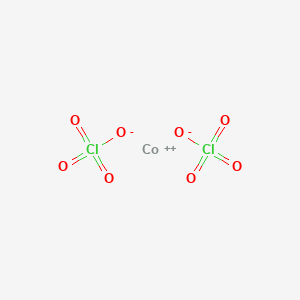

過塩素酸コバルト(II)

概要

説明

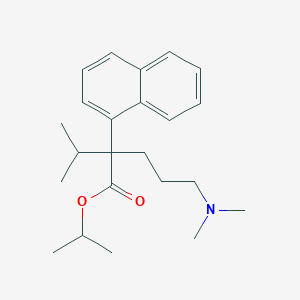

エクラプロストは、主にプロドラッグとして使用されるプロスタグランジンE1の合成アナログです。血管拡張および血管新生作用が知られており、医学研究および治療において貴重な化合物となっています。 エクラプロストの分子式はC28H48O6で、分子量は480.68 g/molです .

科学的研究の応用

エクラプロストは、次のような科学研究において幅広い用途があります。

化学: プロスタグランジンアナログとその反応を研究するためのモデル化合物として使用されています。

生物学: 血管新生や血管拡張など、細胞プロセスへの影響について調査されています。

Safety and Hazards

将来の方向性

作用機序

エクラプロストは、プロスタグランジンE1の作用を模倣することで効果を発揮します。標的細胞の表面にあるプロスタグランジン受容体に結合し、血管拡張と血管新生につながる細胞内シグナル伝達経路を活性化します。 主な分子標的はプロスタグランジンE1受容体であり、これは血流と血管成長の調節に関与しています .

類似の化合物:

プロスタグランジンE1 (アルプロスタジル): エクラプロストはプロスタグランジンE1のプロドラッグであり、同様の血管拡張特性を共有しています。

プロスタグランジンE2 (ジノプロストン): 同様の生物学的効果を持つ別のプロスタグランジンアナログですが、治療的用途は異なります。

プロスタグランジンI2 (プロスタサイクリン): 強力な血管拡張作用と抗血小板凝集作用が知られています.

ユニークさ: エクラプロストのユニークさは、脂質カプセル化製剤にあるため、他のプロスタグランジンアナログと比較して安定性とバイオアベイラビリティが向上しています。 これは、薬物の作用が長期にわたって必要な臨床環境で特に効果的です .

生化学分析

Biochemical Properties

The biochemical properties of Cobalt (II) Perchlorate are not fully understood. Cobalt compounds are known to interact with various enzymes, proteins, and other biomolecules. For instance, cobalt complexes have been shown to exhibit promising biological activities such as antimicrobial, anticancer, and antiviral activities .

Cellular Effects

Cobalt compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cobalt complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

A study on long-term exposure to cobalt ions in mice showed significant accumulation of cobalt ions in blood plasma, spleen, liver, and kidneys .

準備方法

合成経路および反応条件: エクラプロストは、プロスタグランジンE1のエステル化を含む一連の化学反応によって合成されます。 このプロセスは通常、触媒の存在下で酪酸とブタノールを使用してブチルエステル誘導体を形成することを伴います .

工業的生産方法: 工業的な環境では、エクラプロストは、安定性とバイオアベイラビリティを向上させるために脂質カプセル化技術を使用して製造されます。

化学反応の分析

反応の種類: エクラプロストは、次のようなさまざまな化学反応を受けます。

酸化: エクラプロストは酸化されて、さまざまな誘導体を形成することができます。

還元: この化合物は特定の条件下で還元されて、他のプロスタグランジンアナログを生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、官能基が変化したさまざまなプロスタグランジン誘導体が含まれ、それらの治療的性質が向上しています .

類似化合物との比較

Prostaglandin E1 (Alprostadil): Ecraprost is a prodrug of prostaglandin E1, sharing similar vasodilating properties.

Prostaglandin E2 (Dinoprostone): Another prostaglandin analog with similar biological effects but different therapeutic applications.

Prostaglandin I2 (Prostacyclin): Known for its potent vasodilatory and anti-platelet aggregation effects.

Uniqueness: Ecraprost’s uniqueness lies in its lipid-encapsulated formulation, which enhances its stability and bioavailability compared to other prostaglandin analogs. This makes it particularly effective in clinical settings where prolonged drug action is required .

特性

IUPAC Name |

cobalt(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSEPIPTZNHMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

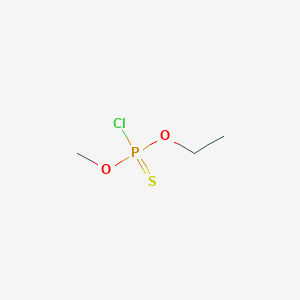

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(ClO4)2, Cl2CoO8 | |

| Record name | cobalt(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |

| Record name | Cobalt(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-31-7, 32479-39-3 | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cobalt(II) perchlorate?

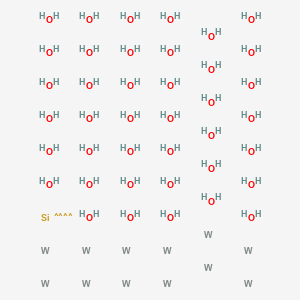

A1: The molecular formula of Cobalt(II) perchlorate hexahydrate is Co(ClO4)2·6H2O. Its molecular weight is 365.93 g/mol.

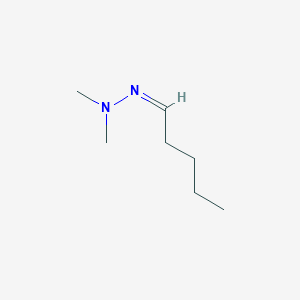

Q2: What is the coordination geometry of cobalt(II) ion in N,N-dimethylformamide (DMF) solution?

A2: EXAFS studies show that cobalt(II) ion in DMF adopts an octahedral geometry, coordinating with six DMF molecules to form [Co(dmf)6]2+. []

Q3: How does the Co-O bond length in [Co(dmf)6]2+ compare to that in [Co(H2O)6]2+?

A3: The Co-O bond length in [Co(dmf)6]2+ in DMF is 206(1) pm, which is very similar to the Co-O bond length of 208 pm observed in [Co(H2O)6]2+ in water. []

Q4: What spectroscopic techniques are useful for characterizing Cobalt(II) perchlorate complexes?

A4: Various spectroscopic techniques are employed for characterization, including: * UV-Vis Spectroscopy: Provides information about electronic transitions and coordination geometry. [, , ]* IR Spectroscopy: Useful for identifying ligands and studying metal-ligand bonding. [, , , , , ]* Raman Spectroscopy: Complements IR data and provides additional information about molecular vibrations. []* ESR Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic cobalt(II) complexes. [, ]* NMR Spectroscopy: Useful for characterizing ligands and studying solution-state structures. [, ]

Q5: Can Cobalt(II) perchlorate act as a catalyst?

A5: Yes, Cobalt(II) perchlorate can function as a Lewis acid catalyst. For instance, it catalyzes the one-pot synthesis of dihydropyrimidinones and dihydropyrimidinthiones under sonochemical conditions. []

Q6: How does Cobalt(II) perchlorate catalyze the synthesis of dihydropyrimidinones and dihydropyrimidinthiones?

A6: Cobalt(II) perchlorate coordinates with carbonyl functionalities, stabilizing polar imine-enamine intermediates. This facilitates cyclization to form the desired dihydropyrimidinone or dihydropyrimidinthione products. []

Q7: How does Cobalt(II) perchlorate react with ethylenediamine and oxygen in dilute aqueous solutions?

A7: Cobalt(II) perchlorate reacts with ethylenediamine and oxygen to form a brown, diamagnetic complex with a Co:ethylenediamine:oxygen ratio of 2:4:1. This complex can further undergo elation with excess base to form polymeric species. []

Q8: Can the brown complex formed from the reaction of cobalt(II) perchlorate, ethylenediamine, and oxygen be oxidized to a green paramagnetic complex?

A8: No, attempts to oxidize the brown complex using sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []

Q9: How does the addition of ammonia affect the reaction of cobalt(II) perchlorate with ethylenediamine and oxygen?

A9: Adding ammonia prior to oxygenation results in the formation of a different brown complex, postulated to have a Co:ethylenediamine:ammonia:oxygen ratio of 2:4:2:1. This ammonia-containing complex does not undergo elation. []

Q10: Have computational methods been used to study Cobalt(II) perchlorate?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cobalt(II) perchlorate catalyzed reactions, providing insights into reaction pathways and intermediate stabilization. []

Q11: How does the structure of the ligand affect the stability and geometry of Cobalt(II) perchlorate complexes?

A11: The steric and electronic properties of the ligand significantly influence complex stability and geometry. For instance, bulky arylisocyanide ligands can stabilize unusual six-coordinate Cobalt(II) complexes, while smaller ligands typically lead to five-coordinate species. [, ]

Q12: What factors can affect the stability of Cobalt(II) perchlorate complexes?

A12: The stability of cobalt(II) perchlorate complexes can be affected by factors such as:* Ligand properties: Steric hindrance and electronic properties of ligands can impact complex stability. [, ]* Solvent: Solvent polarity and coordinating ability can influence ligand exchange equilibria and complex stability. [, , , ]* Atmosphere: Exposure to air can lead to oxidation in some cases. []

Q13: What analytical methods are used to study the formation of cobalt(II) bromo-complexes in acetone?

A13: Potentiometry, using a Ag–AgBr electrode, is used to study the stepwise formation of dibromo- and tribromo-cobalt(II) complexes in acetone. Spectrophotometry is further employed to characterize these complexes and investigate the formation of the tetrabromo-complex at higher bromide concentrations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)